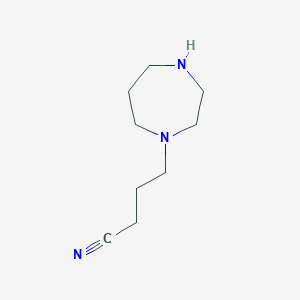
N-(2-methoxyphenyl)-2-(methylamino)acetamide
Overview
Description
N-(2-methoxyphenyl)-2-(methylamino)acetamide, commonly known as Mexiletine, is a class IB antiarrhythmic drug that is used to treat heart arrhythmias. It was first synthesized in the early 1970s and has since been extensively studied for its therapeutic potential.
Mechanism of Action
Mexiletine works by blocking sodium channels in cardiac cells, which decreases the influx of sodium ions and reduces the depolarization of cardiac cells. This leads to a decrease in the excitability of cardiac cells and a reduction in the likelihood of arrhythmias. Mexiletine also has a local anesthetic effect, which may contribute to its therapeutic effects in treating neuropathic pain.
Biochemical and Physiological Effects
Mexiletine has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the duration of action potentials in cardiac cells, which reduces the likelihood of arrhythmias. Mexiletine has also been shown to decrease the release of neurotransmitters in the brain, which may contribute to its therapeutic effects in treating neuropathic pain.
Advantages and Limitations for Lab Experiments
Mexiletine has several advantages for lab experiments. It is readily available and can be synthesized on a large scale. Additionally, Mexiletine has been extensively studied and its mechanism of action is well understood. However, Mexiletine has some limitations for lab experiments. It can be toxic at high concentrations, and its effects on different cell types may vary.
Future Directions
There are several future directions for Mexiletine research. One area of interest is the development of Mexiletine analogs with improved therapeutic potential. Additionally, Mexiletine may have potential uses in treating other neurological disorders beyond neuropathic pain and myotonic dystrophy. Further research is needed to fully understand the potential of Mexiletine in these areas.
In conclusion, Mexiletine is a class IB antiarrhythmic drug that has been extensively studied for its therapeutic potential. Its mechanism of action is well understood, and it has been shown to be effective in treating heart arrhythmias and neuropathic pain. Mexiletine has several advantages for lab experiments, but also has some limitations. There are several future directions for Mexiletine research, including the development of Mexiletine analogs and exploring its potential uses in treating other neurological disorders.
Scientific Research Applications
Mexiletine has been extensively studied for its therapeutic potential in treating heart arrhythmias. It has been shown to be effective in preventing ventricular arrhythmias in patients with heart disease. Additionally, Mexiletine has been studied for its potential use in treating neuropathic pain, myotonic dystrophy, and other neurological disorders.
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(methylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-11-7-10(13)12-8-5-3-4-6-9(8)14-2/h3-6,11H,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTKJIFVPGQEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256291 | |
| Record name | N-(2-Methoxyphenyl)-2-(methylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(methylamino)acetamide | |
CAS RN |
1016756-28-7 | |
| Record name | N-(2-Methoxyphenyl)-2-(methylamino)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1016756-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methoxyphenyl)-2-(methylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











amine](/img/structure/B3072482.png)
![2-[(4-Methylpiperidin-1-YL)methyl]aniline](/img/structure/B3072489.png)

![5-Oxo-1-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B3072502.png)

![1-[(2-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B3072528.png)